molecular formula C19H21NO B2832647 3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one CAS No. 125032-53-3

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Katalognummer B2832647
CAS-Nummer: 125032-53-3
Molekulargewicht: 279.383
InChI-Schlüssel: LWUNWNQROCKPJK-VKAVYKQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves reactions with tert-butylamine, a simple organic compound that can act as a base and nucleophile . For instance, the synthesis of N-tert-butyl amides can be achieved via the reaction of tert-butyl amines with benzoic acid or its derivatives .


Chemical Reactions Analysis

Tert-butylamine, a related compound, is known to react with acids to form salts and water in an exothermic reaction . It can also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

  • The compound has been identified as a noncovalent inhibitor of the severe acute respiratory syndrome (SARS) main protease (3CLpro), showing good enzyme and antiviral inhibitory activity. This is particularly significant for the development of treatments against coronavirus-related illnesses (Jacobs et al., 2013).

Photocatalytic Degradation

  • It has been used in the study of photocatalytic degradation of pharmaceutical agents, specifically salbutamol, using titanium dioxide as a photocatalyst. This research is vital for understanding environmental impacts and degradation pathways of pharmaceutical contaminants (Sakkas et al., 2007).

Synthesis of 2-Amino-4H-Pyrans

  • The compound has applications in the synthesis of 2-Amino-4H-pyrans, which are important for their biological activity and use as intermediates in organic synthesis. This is crucial for developing new pharmacologically active compounds (Zonouzi et al., 2006).

Molecular Docking Studies

  • Molecular docking studies have been conducted on similar compounds for their potential as adrenaline uptake inhibitors. This research is significant for drug discovery, especially in developing treatments for disorders related to the central nervous system (Sevvanthi et al., 2018).

Synthesis of 2-(Trifluoromethyl)quinolines

  • It has been used in the synthesis of 2-(Trifluoromethyl)quinolines, demonstrating a novel mode of isomerization and cyclization. This has implications in organic synthesis, contributing to the development of new chemical compounds (Keller & Schlosser, 1996).

Drug Development Studies

  • The compound has been involved in the development of various drugs, as evidenced by molecular docking studies and synthesis research. This includes potential applications in treatments for diseases like cancer and overactive detrusor, showcasing its versatility in medicinal chemistry (da Silva et al., 2020; Take et al., 1996).

Wirkmechanismus

The mechanism of action would depend on the specific application of the compound. For instance, some tert-butylamine derivatives are used in medicine due to their action on beta-adrenergic receptors .

Eigenschaften

IUPAC Name

(Z)-3-(tert-butylamino)-1,3-diphenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-19(2,3)20-17(15-10-6-4-7-11-15)14-18(21)16-12-8-5-9-13-16/h4-14,20H,1-3H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUNWNQROCKPJK-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylamino)-1,3-diphenylprop-2-en-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.